molecular formula C10H12BrNO3 B1398872 2-Tert-butyl-4-bromo-5-nitrophenol CAS No. 873055-68-6

2-Tert-butyl-4-bromo-5-nitrophenol

Cat. No.: B1398872
CAS No.: 873055-68-6
M. Wt: 274.11 g/mol
InChI Key: DSCBCIRZXMTSFV-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-bromo-5-nitrophenol is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, bromo, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-bromo-5-nitrophenol typically involves the nitration of 2-Tert-butyl-4-bromophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:

2-Tert-butyl-4-bromophenol+HNO3This compound+H2O\text{2-Tert-butyl-4-bromophenol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Tert-butyl-4-bromophenol+HNO3​→this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-bromo-5-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide in methanol can be used for bromine substitution.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of 2-Tert-butyl-4-methoxy-5-nitrophenol.

    Reduction: Formation of 2-Tert-butyl-4-bromo-5-aminophenol.

    Oxidation: Formation of 2-Tert-butyl-4-bromo-5-nitroquinone.

Scientific Research Applications

2-Tert-butyl-4-bromo-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-bromo-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-5-nitrophenol: Similar structure but with an additional tert-butyl group.

    2-Bromo-4-nitrophenol: Lacks the tert-butyl group.

    2-Tert-butyl-4-bromophenol: Lacks the nitro group.

Uniqueness

2-Tert-butyl-4-bromo-5-nitrophenol is unique due to the presence of all three substituents (tert-butyl, bromo, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-2-tert-butyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBCIRZXMTSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (121.5 g, 0.366 mol) in methanol (1000 mL) was added potassium hydroxide (30.75 g, 0.549 mol ) in portions. After addition, the mixture was stirred at room temperature for 3 h and acidified with 1N HCl to pH 7. Methanol was removed and water was added. The mixture was extracted with ethyl acetate and the organic layer was separated, dried over Na2SO4 and concentrated to give 2-tert-butyl-4-bromo-5-nitro-phenol (C-14-a) (100 g, 99%).
Quantity
121.5 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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